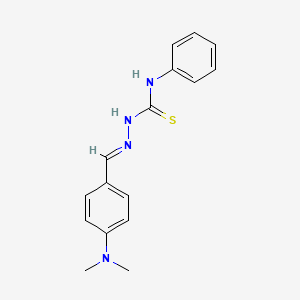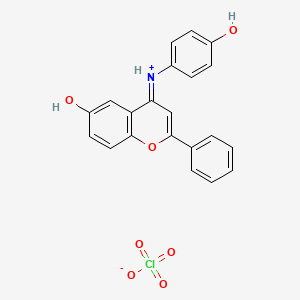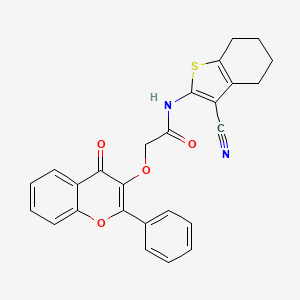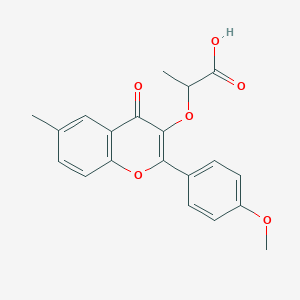![molecular formula C18H13ClO5 B7735115 2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735115.png)
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and an oxochromenyl moiety linked to an acetic acid group. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
The synthesis of 2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid typically involves multistep organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 2-chlorobenzaldehyde in the presence of a base to form the intermediate 2-[2-(2-chlorophenyl)-6-methyl-4-oxochromen-3-yl]methanol. This intermediate is then oxidized to the corresponding aldehyde, followed by a reaction with chloroacetic acid under acidic conditions to yield the final product .
Analyse Des Réactions Chimiques
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Esterification: The acetic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid can be compared with other chromen-4-one derivatives, such as:
2-[2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid: This compound has a similar chromen-4-one core but differs in the substituents attached to the core structure.
2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]methanol: This intermediate in the synthesis of the target compound has a hydroxyl group instead of the acetic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-10-6-7-14-12(8-10)16(22)18(23-9-15(20)21)17(24-14)11-4-2-3-5-13(11)19/h2-8H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTHUPDPXUOBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B7735033.png)

![3-[2-(3,4-Dimethylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7735051.png)



![2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7735066.png)


![2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735091.png)
![2-[2-(4-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735120.png)
![2-[2-(4-Methoxyphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735131.png)

![2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B7735142.png)
